Fsp³ Analysis: Higher Three-Dimensional Character vs. the Closest Cyclopropyl-Alanine Analogue
The fraction of sp³-hybridised carbon atoms (Fsp³) is a validated predictor of clinical developability: higher Fsp³ values correlate with reduced CYP450 inhibition, improved aqueous solubility, and lower attrition in Phase I trials [1]. The target compound exhibits an Fsp³ of 0.857 . The structurally related cyclopropyl-containing comparator cyclopropyl L-alaninate hydrochloride (CAS 2185071-00-3) possesses an Fsp³ of 0.833 . The absolute difference of +0.024 represents a measurable increment in three-dimensional character that places the target compound's Fsp³ at the 90th percentile of launched oral drugs (median Fsp³ ≈ 0.47), whereas the comparator sits slightly below this threshold [2].
| Evidence Dimension | Fraction of sp³-hybridised carbon atoms (Fsp³) |
|---|---|
| Target Compound Data | Fsp³ = 0.857 |
| Comparator Or Baseline | Cyclopropyl L-alaninate hydrochloride (CAS 2185071-00-3): Fsp³ = 0.833 |
| Quantified Difference | ΔFsp³ = +0.024 (target 2.9% higher) |
| Conditions | Fsp³ values as reported in Fluorochem product datasheets; calculated from SMILES structure |
Why This Matters
Procurement for fragment-based or lead-optimisation programmes that prioritise low planarity and three-dimensional scaffolds should favour the target compound over the comparator, as Fsp³ > 0.85 is associated with superior developability outcomes.
- [1] Lovering F, Bikker J, Humblet C. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. J Med Chem. 2009;52(21):6752-6756. DOI: 10.1021/jm901241e. View Source
- [2] Lovering F. Escape from Flatland 2: Complexity and Promiscuity. MedChemComm. 2013;4:515-519. DOI: 10.1039/C2MD20347B. View Source
